molecular formula C11H19NO3 B3081440 (2S)-2-(cyclobutylformamido)-4-methylpentanoic acid CAS No. 1103528-04-6

(2S)-2-(cyclobutylformamido)-4-methylpentanoic acid

Cat. No.: B3081440
CAS No.: 1103528-04-6
M. Wt: 213.27 g/mol
InChI Key: PQSQSMYLBPGADR-VIFPVBQESA-N
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Description

(2S)-2-(cyclobutylformamido)-4-methylpentanoic acid is an organic compound with a unique structure that includes a cyclobutyl group attached to a formamido moiety, and a methylpentanoic acid backbone

Scientific Research Applications

(2S)-2-(cyclobutylformamido)-4-methylpentanoic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: It could be investigated for its potential therapeutic effects or as a precursor for drug development.

    Industry: It may be used in the production of specialty chemicals or materials.

Mechanism of Action

If this compound has biological activity, its mechanism of action would depend on how it interacts with biological molecules. This could involve binding to a specific protein or enzyme, or it could involve a chemical reaction .

Safety and Hazards

Like all chemicals, this compound should be handled with care. Its specific hazards would depend on its reactivity and toxicity. Material safety data sheets (MSDS) provide information on the hazards of specific chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(cyclobutylformamido)-4-methylpentanoic acid typically involves the formation of the cyclobutylformamido group followed by its attachment to the methylpentanoic acid backbone. One common method involves the use of cyclobutylamine and formic acid to form the cyclobutylformamido group, which is then coupled with a suitable precursor of methylpentanoic acid under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(cyclobutylformamido)-4-methylpentanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutylformamide: Similar structure but lacks the methylpentanoic acid backbone.

    4-Methylpentanoic acid: Similar backbone but lacks the cyclobutylformamido group.

    Cyclobutylamine: Contains the cyclobutyl group but lacks the formamido and methylpentanoic acid components.

Uniqueness

(2S)-2-(cyclobutylformamido)-4-methylpentanoic acid is unique due to its combination of a cyclobutylformamido group and a methylpentanoic acid backbone, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(2S)-2-(cyclobutanecarbonylamino)-4-methylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-7(2)6-9(11(14)15)12-10(13)8-4-3-5-8/h7-9H,3-6H2,1-2H3,(H,12,13)(H,14,15)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQSQSMYLBPGADR-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C1CCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)C1CCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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